Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone
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Overview
Description
Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone, also known as MPIMM, is a chemical compound that has been studied for its potential therapeutic applications. MPIMM belongs to the class of piperazine derivatives and has been synthesized by various methods.
Mechanism of Action
The exact mechanism of action of Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and an antagonist at the D2 receptor. By modulating the activity of these receptors, Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone may regulate the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to decrease locomotor activity and induce catalepsy, which are characteristic effects of antipsychotic drugs. Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone has been shown to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone has several advantages for lab experiments, including its high affinity for the 5-HT1A and D2 receptors, which makes it a useful tool for studying the role of these receptors in mood and behavior. However, Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
For Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone research include studies to determine its safety and efficacy in humans and studies to identify new compounds based on its structure.
Synthesis Methods
Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone has been synthesized by several methods, including the reaction of 1-(2-methylphenyl)piperazine with 1-chloro-2-nitroethylene followed by reduction with hydrogen gas, and the reaction of 1-(2-methylphenyl)piperazine with 1-chloro-2-nitroethylene followed by reduction with sodium dithionite. The yield of Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone from these methods ranges from 58% to 85%.
Scientific Research Applications
Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone has been studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and antipsychotic agent. Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone has been shown to exhibit high affinity for the serotonin receptor 5-HT1A and the dopamine receptor D2, which are both involved in the regulation of mood and behavior.
properties
IUPAC Name |
imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-13-4-2-3-5-14(13)17-8-10-18(11-9-17)15(20)19-7-6-16-12-19/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBXGPZRZLHJBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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